Product packaging for Fusidic Acid Acyl beta-D-Glucuronide(Cat. No.:CAS No. 13013-66-6)

Fusidic Acid Acyl beta-D-Glucuronide

Cat. No.: B589987
CAS No.: 13013-66-6
M. Wt: 692.843
InChI Key: UKAPPWZUNXAAMF-JHNXOOIMSA-N
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Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of substances, including drugs, xenobiotics, and endogenous compounds like bilirubin (B190676). nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to a substrate. jove.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound, facilitating its elimination from the body, primarily through urine or bile. nih.govuomus.edu.iq While sometimes a primary metabolic route, glucuronidation often follows Phase I reactions, such as hydroxylation, which introduce or expose a functional group suitable for conjugation. nih.gov These functional groups can include hydroxyls, carboxyls, amines, and thiols. jove.comuomus.edu.iq The entire process is a crucial detoxification mechanism, converting potentially harmful substances into more readily excretable, generally inactive forms. nih.govuomus.edu.iq

Key Aspect of GlucuronidationDescription
Metabolic Phase Phase II (Conjugation)
Primary Enzyme Family UDP-glucuronosyltransferases (UGTs) jove.com
Co-substrate Uridine 5'-diphospho-glucuronic acid (UDPGA) uomus.edu.iq
Biochemical Reaction Transfer of a glucuronyl moiety to a substrate jove.com
Primary Outcome Increased hydrophilicity of the substrate nih.gov
Physiological Purpose Detoxification and excretion of xenobiotics and endogenous compounds nih.govontosight.ai

Structural Characteristics and Chemical Significance of Acyl Glucuronides

Acyl glucuronides are a specific class of metabolites formed when a carboxylic acid-containing compound undergoes glucuronidation. nih.gov The defining structural feature is a 1-O-acyl-β-d-glucuronide, which is an ester linkage between the carboxylic acid group of the drug and the C1 hydroxyl group of glucuronic acid. nih.gov This ester bond makes acyl glucuronides chemically reactive and potentially unstable under physiological conditions. nih.govresearchgate.net

These metabolites can undergo several non-enzymatic reactions:

Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the original parent drug (aglycone) and glucuronic acid. nih.govnih.gov

Intramolecular Rearrangement (Acyl Migration): The acyl group can migrate from the C1 position of the glucuronic acid ring to the hydroxyl groups at the C2, C3, or C4 positions. nih.govnih.gov This process is spontaneous and results in the formation of various positional isomers (2-O, 3-O, and 4-O-esters). nih.govrsc.org These isomers are generally not substrates for the β-glucuronidase enzyme. nih.gov

Anomerization: The 1-β-acyl glucuronide and its rearranged isomers can undergo reversible anomerization to form their corresponding α-isomers. nih.gov

The chemical reactivity of acyl glucuronides is of significant interest in toxicology and drug metabolism. rsc.org Their electrophilic nature allows them to react covalently with nucleophilic sites on endogenous macromolecules, particularly proteins, through a process called transacylation. nih.govnih.gov This formation of protein adducts is a proposed mechanism for the idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. nih.govhyphadiscovery.com

Contextualizing Fusidic Acid Acyl beta-D-Glucuronide within Metabolite Research

This compound is a known metabolite of fusidic acid, a bacteriostatic antibiotic. scbt.com Fusidic acid is extensively metabolized in the body, with glucuronide conjugation being one of the identified metabolic pathways. nih.govresearchgate.net The formation of this compound is a direct consequence of the Phase II glucuronidation of the carboxylic acid group present in the fusidic acid structure.

Compound PropertyValue
Compound Name This compound
CAS Number 13013-66-6 scbt.com
Molecular Formula C37H56O12 scbt.com
Molecular Weight 692.83 g/mol scbt.com
Parent Compound Fusidic Acid
Metabolic Pathway Glucuronidation (Phase II) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56O12 B589987 Fusidic Acid Acyl beta-D-Glucuronide CAS No. 13013-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAPPWZUNXAAMF-JHNXOOIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Formation of Fusidic Acid Acyl Beta D Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Acyl Glucuronidation

The enzymatic process of attaching glucuronic acid to a substrate, known as glucuronidation, is carried out by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of the substrate, facilitating its excretion. For carboxylic acid-containing drugs like fusidic acid, this process results in the formation of an acyl glucuronide.

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the formation of Fusidic Acid Acyl beta-D-Glucuronide by UGT1A1 are not extensively documented in publicly available literature. However, the substrate specificity of UGT1A1 is known to be broad, encompassing a variety of endogenous and xenobiotic compounds. The identification of UGT1A1 as the principal enzyme indicates its specific recognition of fusidic acid as a substrate for glucuronidation. Further research is required to fully characterize the kinetic profile of this specific enzymatic reaction.

In Vitro Models for Biosynthesis

To study the formation of this compound outside of a living organism, various in vitro models are employed. These systems allow for a controlled investigation of the metabolic pathways.

Human liver microsomes (HLMs) are a widely used in vitro tool for studying drug metabolism. These preparations contain a rich complement of drug-metabolizing enzymes, including UGTs, isolated from the endoplasmic reticulum of liver cells. nih.gov In studies of fusidic acid metabolism, HLMs have been used to confirm that the drug undergoes phase II metabolism. nih.gov By incubating fusidic acid with HLMs in the presence of the necessary cofactor, uridine diphosphate glucuronic acid (UDPGA), researchers can generate and quantify the formation of this compound.

Table 1: In Vitro Systems for Studying Fusidic Acid Glucuronidation
In Vitro ModelDescriptionApplication in Fusidic Acid Research
Human Liver Microsomes (HLMs)Vesicles of endoplasmic reticulum from human liver containing a high concentration of drug-metabolizing enzymes.Used to demonstrate and quantify the formation of this compound. nih.gov
Recombinant Human UGT IsoformsIndividually expressed UGT enzymes in a cellular system (e.g., insect cells or bacteria).Employed in reaction phenotyping to identify the specific UGT isoform (UGT1A1) responsible for fusidic acid glucuronidation. nih.gov

While specific studies detailing the use of cell-based systems for the dedicated production of this compound are not prominent in the literature, such systems are a valuable tool in drug metabolism research. Cell lines that are genetically engineered to express specific UGT isoforms, such as UGT1A1, can be utilized to produce specific glucuronide metabolites. These systems offer the advantage of a more intact cellular environment compared to microsomal preparations, which can be beneficial for studying the interplay of various cellular processes in drug metabolism.

Comparative Biotransformation Pathways of Fusidic Acid Leading to Glucuronidation

The metabolic journey of fusidic acid in the body involves multiple pathways, with glucuronidation being one of several key transformations. The primary route of fusidic acid metabolism is through phase I oxidation, predominantly catalyzed by the CYP3A4 and, to a lesser extent, CYP3A5 enzymes. nih.gov This initial step often precedes the phase II glucuronidation reaction.

The main biotransformation pathways for fusidic acid include:

Oxidation: This is the major metabolic pathway, leading to the formation of various hydroxylated and oxidized metabolites.

Glucuronide Conjugation: Following oxidation, or directly from the parent compound, fusidic acid can undergo glucuronidation to form this compound. researchgate.net

Table 2: Major Metabolic Pathways of Fusidic Acid
Metabolic PathwayPrimary Enzymes InvolvedResulting Metabolite(s)Relative Contribution
Phase I OxidationCYP3A4, CYP3A5Oxidized and hydroxylated fusidic acid derivativesMajor
Phase II GlucuronidationUGT1A1This compoundMinor

Advanced Structural Elucidation and Characterization of Fusidic Acid Acyl Beta D Glucuronide

Spectroscopic Methodologies for Structural Assignment

The definitive structural assignment of Fusidic Acid Acyl beta-D-Glucuronide relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful techniques provide complementary information regarding the molecule's atomic connectivity, three-dimensional structure, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise chemical structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the site of glucuronidation.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H-NMR spectrum of this compound would display characteristic signals for both the fusidic acid steroid-like core and the newly introduced glucuronide moiety. The most diagnostic signal for the formation of the glucuronide is the appearance of the anomeric proton (H-1') of the glucuronic acid ring, typically observed as a doublet in the region of 5.5-6.0 ppm. The remaining protons of the sugar ring (H-2' to H-5') would appear as a series of multiplets in the 3.5-5.0 ppm range. The signals corresponding to the fusidic acid portion would remain largely similar to the parent compound, although subtle shifts may be observed for protons near the C-21 carboxylic acid linkage. researchgate.netresearchgate.net

The ¹³C-NMR spectrum provides confirmation of the structure by accounting for all carbon atoms. Key evidence for glucuronidation includes the appearance of signals corresponding to the glucuronic acid moiety, most notably the anomeric carbon (C-1') around 95-100 ppm and the glucuronide's own carboxyl group (C-6') near 170-175 ppm. Critically, the chemical shift of the fusidic acid carboxyl carbon (C-21) would be altered compared to the free acid, confirming its involvement in the ester (acyl) bond. researchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for the Glucuronide Moiety Note: These are typical values for acyl glucuronides and may vary slightly.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glucuronide Moiety
C-1' ~5.8 (d) ~98
C-2' ~4.0 (m) ~73
C-3' ~4.2 (m) ~75
C-4' ~4.1 (m) ~72
C-5' ~4.5 (d) ~76

Two-dimensional (2D) NMR experiments are essential for establishing unambiguous connectivity between atoms, which is crucial for confirming the exact site of glucuronidation.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These experiments are used to establish proton-proton (¹H-¹H) coupling networks. They would reveal the complete spin system of the glucuronic acid ring, showing correlations from the anomeric proton (H-1') to H-2', H-3', H-4', and H-5', confirming the integrity of the sugar ring structure.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton directly to the carbon atom it is attached to. researchgate.net An HSQC spectrum would link the anomeric proton signal (H-1') to the anomeric carbon signal (C-1'), and similarly for all other protonated carbons in both the fusidic acid and glucuronide moieties. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical 2D NMR experiment for confirming the structure of an acyl glucuronide. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. The definitive proof of the acyl linkage at C-21 is a clear correlation between the anomeric proton of the glucuronic acid (H-1') and the carboxyl carbon of fusidic acid (C-21). This single correlation unambiguously establishes the point of attachment between the two molecular components.

Mass Spectrometry Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of the compound, as well as structural details through the analysis of fragmentation patterns.

HRESI-FTMS is a high-accuracy mass spectrometry technique used to determine the precise molecular formula of a compound. For this compound (Molecular Formula: C₃₇H₅₆O₁₂), this method would measure the mass-to-charge ratio (m/z) of ions with very high precision. researchgate.netresearchgate.net This allows for the calculation of an elemental composition that can be confidently matched to the expected formula, confirming the addition of a C₆H₈O₆ unit (the glucuronide moiety minus water) to fusidic acid. aozeal.comlgcstandards.com

Table 2: HRESI-FTMS Data for this compound

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₃₇H₅₇O₁₂⁺ 693.3845
[M+Na]⁺ C₃₇H₅₆NaO₁₂⁺ 715.3664

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 693.4) and subjecting it to fragmentation. The resulting product ions are then analyzed to provide structural information. Acyl glucuronides exhibit a highly characteristic fragmentation pattern. nih.govnih.gov

The most significant fragmentation pathway is the neutral loss of the entire glucuronic acid moiety (C₆H₈O₆, 176.0321 Da). nih.gov This cleavage of the ester bond results in a prominent product ion corresponding to the protonated aglycone, which is fusidic acid itself. The detection of this fragment provides strong evidence for the identity of the core drug structure. Another diagnostic fragment is the glucuronic acid oxonium ion.

Table 3: Key Diagnostic Fragments in MS/MS Analysis of this compound ([M+H]⁺)

Fragment Description Fragment m/z Significance
Fusidic Acid Aglycone ~517.358 Confirms the fusidic acid core; results from the neutral loss of 176.0321 Da. nih.gov
Electron Activated Dissociation (EAD) for Site-Specific Characterization

The precise localization of the glucuronide moiety on the fusidic acid scaffold is a significant challenge for conventional mass spectrometry techniques like Collision-Induced Dissociation (CID). In CID, the high-energy collisions often lead to the preferential cleavage of the labile glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (176.0321 Da). nih.gov While this confirms the presence of a glucuronide conjugate, it provides little to no information about its specific attachment point on the aglycone. nih.govsciex.com

Electron Activated Dissociation (EAD) offers a powerful alternative that overcomes this limitation. sciex.com EAD is a "softer" fragmentation technique that involves the capture of low-energy electrons, inducing fragmentation of the precursor ion. sciex.comnih.gov A key advantage of EAD in analyzing glucuronide conjugates is its ability to preserve the relatively weak conjugation bond while inducing fragmentation across the more stable bonds of the parent drug structure. nih.gov This orthogonal fragmentation mechanism generates diagnostic fragment ions that are crucial for site-specific characterization. sciex.com

When analyzing Fusidic Acid Acyl β-D-Glucuronide, CID would primarily show the fusidic acid aglycone fragment. In contrast, EAD would produce fragments from the fusidic acid molecule itself while keeping the glucuronic acid attached to one of the fragments, thereby pinpointing the conjugation site. nih.gov This allows researchers to definitively distinguish between potential isomeric forms, which is critical for understanding structure-metabolism relationships. sciex.com The unique fragments generated by EAD, which are often complementary to CID, significantly enhance the confidence in structural elucidation of conjugated metabolites. nih.govnih.gov

Fragmentation TechniqueExpected Key Fragment Ions for Fusidic Acid Acyl β-D-GlucuronideInformation Gained
Collision-Induced Dissociation (CID) Fragment corresponding to the fusidic acid aglycone (loss of 176 Da).Confirms presence of a glucuronide conjugate.
Electron Activated Dissociation (EAD) Fragments of the fusidic acid structure with the glucuronide moiety still attached; unique 'c' and 'z' type ions.Pinpoints the specific site of glucuronide attachment on the fusidic acid molecule.

This table illustrates the comparative fragmentation patterns and the resulting structural information obtained from CID and EAD for a generic acyl glucuronide, applied to the context of Fusidic Acid Acyl β-D-Glucuronide.

Integrated Spectroscopic Approaches (e.g., LC-NMR, LC-MS)

A single analytical technique is often insufficient for the complete structural elucidation of complex metabolites like Fusidic Acid Acyl β-D-Glucuronide. Integrated or hyphenated approaches, particularly the combination of Liquid Chromatography (LC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary data essential for unambiguous characterization. nih.gov

The typical workflow involves:

LC Separation : The LC system separates the metabolite of interest from the biological matrix (e.g., microsomal incubations, urine, or plasma) and from other related metabolites or isomers. researchgate.netscispace.com

MS Detection : As the analyte elutes from the LC column, the MS detector provides crucial information on its molecular weight. High-resolution mass spectrometry (HRMS) can yield an accurate mass measurement, allowing for the determination of the elemental composition (C₃₇H₅₆O₁₂ for Fusidic Acid Acyl β-D-Glucuronide). scbt.comaozeal.com Tandem MS (MS/MS) analysis, as discussed previously, provides fragmentation data that helps identify the compound class (e.g., the neutral loss of 176 Da indicating a glucuronide). nih.govresearchgate.net

NMR Analysis : While MS provides the "what" (molecular formula and fragments), NMR provides the "how" (the precise atomic connectivity and stereochemistry). nih.gov Due to the inherent insensitivity of NMR, various LC-NMR interfaces have been developed, such as stop-flow and LC-SPE-NMR. nih.govresearchgate.netnih.gov In these setups, the chromatographic peak corresponding to the metabolite is isolated and trapped, allowing for extended NMR acquisition times to obtain high-quality 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) spectra. nih.govresearchgate.net This NMR data is indispensable for confirming the acyl linkage position and the anomeric configuration of the glucuronide. nih.gov

This integrated LC-MS-NMR approach leverages the high sensitivity of MS for initial detection and filtering and the unparalleled structural resolving power of NMR for definitive identification, making it a cornerstone in modern metabolite characterization. spectroscopyonline.commdpi.com

Analysis of Stereochemical Configuration at the Anomeric Center (beta-D-Glucuronide)

The designation "β-D-Glucuronide" specifies the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid ring. Correctly assigning this configuration is crucial, as α- and β-anomers can have different biological properties. creative-proteomics.com The primary and most definitive method for determining the anomeric configuration is ¹H-NMR spectroscopy. nih.govcreative-proteomics.com

The anomeric proton (the proton attached to C-1 of the glucuronic acid) of the α- and β-isomers exists in a different chemical environment, leading to distinct and predictable differences in the ¹H-NMR spectrum. creative-proteomics.commagritek.com

Chemical Shift (δ) : The anomeric proton of a β-glucoside typically appears at a higher field (further upfield) in the NMR spectrum compared to its α-counterpart. For glucuronides, the β-anomeric proton resonates around δ 4.5 ppm, whereas the α-anomeric proton is found further downfield at approximately δ 5.1 ppm. creative-proteomics.commagritek.com

Coupling Constant (J) : The spin-spin coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2) is highly dependent on the dihedral angle between them. In the stable chair conformation of the pyranose ring, the β-anomer has a trans-diaxial relationship between H-1 and H-2, resulting in a large coupling constant (³JH1,H2) of approximately 7-8 Hz. magritek.comuliege.be Conversely, the α-anomer has an axial-equatorial relationship, which corresponds to a much smaller coupling constant of about 2-4 Hz. magritek.com

The observation of an anomeric proton signal with a chemical shift in the expected range for a β-anomer and, more definitively, a large coupling constant, provides unambiguous confirmation of the β-configuration in Fusidic Acid Acyl β-D-Glucuronide.

Anomeric ConfigurationTypical ¹H-NMR Chemical Shift (δ) of Anomeric ProtonTypical Coupling Constant (³JH1,H2)
α-anomer ~5.1 ppm~2-4 Hz
β-anomer ~4.5 ppm~7-8 Hz

This table presents typical ¹H-NMR parameters used to distinguish between α- and β-anomers of glucuronides, based on established principles. creative-proteomics.commagritek.comuliege.be

Characterization of Specific Acyl Linkage Position on Fusidic Acid

Fusidic acid possesses a carboxylic acid group, which is the site of conjugation with glucuronic acid to form the acyl glucuronide. This initially forms a 1-β-O-acyl glucuronide, which is an ester linkage. nih.govresearchgate.net A well-documented characteristic of acyl glucuronides is their chemical instability under physiological conditions (pH 7.4, 37°C), where they can undergo intramolecular acyl migration. nih.govnih.gov This process involves the transfer of the fusidic acid moiety from the C-1 hydroxyl group of the glucuronic acid to the hydroxyl groups at the C-2, C-3, or C-4 positions, resulting in a mixture of positional isomers. nih.govresearchgate.net

Characterizing the specific acyl linkage is therefore a two-part problem: identifying the initial 1-β-O-acyl conjugate and monitoring its potential isomerization.

NMR Spectroscopy : NMR is a powerful tool for this analysis. The ¹H-NMR spectrum of the initial 1-β-O-acyl glucuronide is distinct from its migrated isomers. The degradation of the 1-β isomer can be kinetically monitored by observing the disappearance of its unique anomeric proton signal. nih.gov The appearance of new signals corresponding to the rearranged isomers confirms the migration process. nih.gov

LC-MS/MS : While NMR is definitive, LC-MS/MS offers a more sensitive and rapid method that can be applied to complex biological matrices. nih.gov It has been shown that the 1-β-O-acyl isomer and its positional isomers can be distinguished by their fragmentation patterns in mass spectrometry. The 1-β isomer often yields different fragment ion intensities or unique fragments compared to the 2-, 3-, and 4-positional isomers, allowing for their selective determination even when they are not fully separated chromatographically. nih.gov

Chemical Reactivity and Bioactivation Potential of Fusidic Acid Acyl Beta D Glucuronide

Intramolecular Acyl Migration Pathways

A defining characteristic of 1-O-acyl glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic rearrangement involves the transfer of the acyl group (the fusidic acid moiety) from its initial C-1 position on the glucuronic acid ring to the adjacent hydroxyl groups. nih.govnih.gov This process is a primary degradation pathway for acyl glucuronides under physiological conditions and is often faster than hydrolysis. mdpi.com The migration is thought to proceed through a reactive orthoester or cyclic tetrahedral intermediate, leading to a mixture of isomers.

The initial, metabolically formed conjugate is the 1-O-acyl-β-D-glucuronide. Through acyl migration, the fusidyl group can shift to the C-2, C-3, and C-4 positions of the glucuronic acid moiety. nih.gov This process results in the formation of a complex mixture of positional isomers (2-O-, 3-O-, and 4-O-acyl esters). Furthermore, the rearrangement process can lead to the formation of α- and β-anomers for each positional isomer. While the parent 1-O-β-isomer is a substrate for the enzyme β-D-glucuronidase, the rearranged positional isomers are generally not, which can have significant implications for the compound's pharmacokinetics. mdpi.com

Although the specific positional and anomeric isomers of Fusidic Acid Acyl beta-D-Glucuronide have not been detailed in the available literature, the established pathway for other acyl glucuronides suggests that a similar mixture of isomers would be expected to form under physiological conditions.

Kinetic studies of acyl glucuronides, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, reveal that their degradation typically follows first-order kinetics. nih.govnih.gov These studies allow for the determination of key parameters such as degradation rates and half-lives (t½). The rate of acyl migration is influenced by the chemical structure of the aglycone. For instance, studies on ketoprofen (B1673614) and tolmetin (B1215870) glucuronides have shown that both electronic and steric factors around the carbonyl group of the ester linkage affect the stability and rearrangement rate of the conjugate. nih.gov In some cases, the migration can be stereoselective, with one enantiomer's glucuronide degrading faster than the other. nih.gov

While specific kinetic data for the acyl migration of this compound are not available in published studies, the table below provides illustrative data from other acyl glucuronides to demonstrate the typical range of these values.

Table 4.1.2: Illustrative Half-lives and Degradation Rates of Various Acyl Glucuronides at pH 7.4 and 37°C
CompoundHalf-life (t½) (hours)Degradation Rate Constant (k) (x 10⁻³ min⁻¹)Reference
(R)-Ketoprofen glucuronide~6.71.73 nih.gov
(S)-Ketoprofen glucuronide~14.30.81 nih.gov
Tolmetin glucuronide~1.29.63 nih.gov

Hydrolytic Stability and Aglycone Release

In addition to acyl migration, acyl glucuronides can undergo hydrolysis, which cleaves the ester bond and releases the parent drug (aglycone) and D-glucuronic acid. nih.gov This process can occur non-enzymatically in aqueous environments or be catalyzed by enzymes.

Beta-D-glucuronidases are enzymes present in various tissues and bacteria that can catalyze the hydrolysis of 1-O-acyl-β-D-glucuronides, releasing the active aglycone. nih.gov This enzymatic cleavage is a critical step in the enterohepatic circulation of many drugs. The efficiency of hydrolysis can be influenced by the enzyme's source (e.g., bovine liver, E. coli, mollusk) and the reaction conditions, such as pH. nih.gov It is important to note that this enzymatic hydrolysis is specific to the β-1-O-acyl isomer; the rearranged positional isomers that result from acyl migration are typically resistant to β-D-glucuronidase activity. mdpi.com While it is expected that this compound would be a substrate for this class of enzymes, specific kinetic data for its enzymatic hydrolysis are not available in the literature.

Covalent Adduct Formation with Biological Macromolecules

Acyl glucuronides are considered reactive metabolites due to their ability to form covalent adducts with nucleophilic sites on biological macromolecules, such as proteins. nih.govnih.gov This process is believed to be a potential mechanism underlying idiosyncratic drug toxicities associated with some carboxylic acid drugs. nih.gov The formation of these adducts can occur through two primary mechanisms:

Transacylation: A direct nucleophilic attack by a group on the protein (e.g., a lysine (B10760008) amino group or a cysteine sulfhydryl group) on the electrophilic carbonyl carbon of the 1-O-acyl glucuronide, displacing the glucuronic acid moiety. nih.gov

Glycation: This mechanism involves the rearranged isomers. Following acyl migration, the C-1 aldehyde of the glucuronic acid moiety can become exposed and form a Schiff base (imine) with amine groups (e.g., from lysine residues) on a protein. nih.govnih.gov This adduct retains the glucuronic acid portion.

Studies have shown a correlation between the chemical instability (i.e., a short half-life of acyl migration) of an acyl glucuronide and a higher propensity to form covalent adducts with proteins. nih.govdntb.gov.ua While covalent binding has been extensively documented for the acyl glucuronides of NSAIDs with proteins like human serum albumin and UGT enzymes, mdpi.comnih.gov no specific research has been published demonstrating or characterizing the formation of covalent adducts between this compound and biological macromolecules.

Interaction with Proteins (e.g., Human Serum Albumin)

Acyl glucuronides are known to be electrophilic reactive metabolites that can covalently bind to endogenous proteins in the liver and plasma. nih.gov The primary mechanism involves the formation of adducts with nucleophilic residues on proteins. nih.gov Human Serum Albumin (HSA), a major plasma protein, is a common target for such reactions. Studies on various acyl glucuronides have demonstrated that they can bind covalently to HSA. nih.govdoi.org

The process can occur through two main pathways:

Transacylation: This involves a direct nucleophilic displacement of the glucuronic acid moiety by a reactive group on the protein. nih.gov

Glycation: This pathway begins with the intramolecular rearrangement of the acyl group from the C-1 hydroxyl of the glucuronic acid to other positions (C-2, C-3, or C-4), a process known as acyl migration. nih.govnih.gov These isomeric esters can then react with amino groups on proteins, such as the lysine residue, to form an imine (Schiff base), leading to a stable covalent adduct that retains the glucuronic acid moiety. nih.gov

For example, studies with tolmetin acyl glucuronide, an analogue, showed that it forms covalent adducts with several lysine residues on HSA, including Lys-199, Lys-525, and others. nih.gov The binding of fusidic acid itself to albumin has been well-established, with albumin being the primary protein responsible for its binding in serum. nih.gov It is therefore scientifically plausible that its acyl glucuronide metabolite exhibits similar or greater covalent binding activity, a characteristic feature of this class of metabolites. nih.govnih.gov

Table 1: Mechanisms of Acyl Glucuronide Interaction with Proteins
Interaction MechanismDescriptionTarget Protein ExampleKey Protein Residues InvolvedReference
TransacylationDirect nucleophilic attack by the protein, leading to the displacement of the glucuronic acid moiety and formation of an amide bond with the drug.Human Serum Albumin (HSA)Nucleophilic residues (e.g., Lysine, Cysteine) nih.gov
Glycation (via Acyl Migration)Intramolecular migration of the acyl group on the glucuronide ring, followed by reaction with protein amino groups to form an imine, which stabilizes into a covalent adduct.Human Serum Albumin (HSA)Lysine nih.govnih.gov

Adduction with Enzymes (e.g., UDP-Glucuronosyltransferases)

Beyond plasma proteins, acyl glucuronides can form covalent adducts with enzymes, potentially leading to their dysfunction. nih.gov UDP-Glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing the formation of acyl glucuronides from carboxylic acids. nih.govmdpi.com Research has shown that the acyl glucuronide metabolites of several nonsteroidal anti-inflammatory drugs (NSAIDs) can covalently bind to the very UGT isoforms that catalyze their formation. nih.govmdpi.com

This adduction occurs with various UGT isoforms, including UGT1A and UGT2B families, which are located in the endoplasmic reticulum. nih.gov For instance, diclofenac-AG has been shown to form covalent adducts with UGT1A9 and UGT2B7. nih.gov The extent of adduct formation can be significant, and stereoselectivity has been observed in these interactions. nih.govmdpi.com The formation of such adducts with UGTs suggests a potential for enzyme inactivation and disruption of the glucuronidation process itself, which could have broader implications for drug metabolism. nih.gov

In Vitro Screening Models for Reactivity Assessment

To evaluate the potential risks associated with acyl glucuronide metabolites early in drug development, various in vitro screening models have been established. nih.govnih.gov These models aim to determine the reactivity of these metabolites by measuring their chemical stability and their tendency to form adducts with nucleophiles. nih.govspringernature.com

Correlation between Chemical Stability and Covalent Binding Potential

A strong correlation exists between the chemical stability of an acyl glucuronide and its potential to form covalent adducts with proteins. nih.govnih.gov The instability of these metabolites is primarily driven by hydrolysis back to the parent drug and intramolecular acyl migration. nih.gov The first-order degradation half-life (t½) is a composite measure of these reactions and serves as a useful indicator of chemical reactivity. nih.govspringernature.com

In vitro screening models have been developed to quantify this relationship. nih.govdoi.org In these models, the acyl glucuronide is first synthesized using human liver microsomes and then incubated with HSA. nih.govdoi.org Researchers measure both the rate of aglycone (parent drug) appearance (an indicator of instability) and the extent of covalent binding to the protein. nih.gov Studies using this approach with a range of carboxylic acid drugs have demonstrated an excellent correlation (r² = 0.94) between the extent of covalent binding to albumin and the aglycone appearance rate constant, weighted by the percentage of isomerization. nih.govdoi.org

Furthermore, a significant negative correlation has been observed between the half-lives of acyl glucuronides in buffer and the amount of covalent adducts formed with enzymes like UGT2B7. nih.govmdpi.com This indicates that more labile acyl glucuronides, i.e., those with shorter half-lives, form higher levels of irreversible adducts. nih.govmdpi.com This relationship provides a predictive tool for assessing the covalent binding potential of new chemical entities during drug discovery. nih.govdoi.org

Table 3: Relationship Between Acyl Glucuronide Stability and Reactivity
ParameterDescriptionCorrelation with Covalent BindingReference
Degradation Half-Life (t½)The time required for 50% of the 1-O-acyl-β-D-glucuronide to degrade via hydrolysis and acyl migration.Negative (Shorter half-life correlates with higher covalent binding). nih.govnih.gov
Aglycone Appearance RateThe rate at which the parent drug is released from the glucuronide conjugate due to hydrolysis.Positive (Faster appearance correlates with higher covalent binding). nih.govdoi.org
Acyl Migration RateThe rate of intramolecular rearrangement to form isomeric esters. A higher migration rate indicates greater instability.Positive (Migration rates >20% may indicate a higher risk of reactivity). nih.gov

Analytical Methodologies for Detection and Quantification of Fusidic Acid Acyl Beta D Glucuronide

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is the cornerstone for isolating fusidic acid acyl β-D-glucuronide from complex biological matrices. The separation of fusidic acid and its related substances, including its glucuronide conjugates, is most effectively achieved using high-performance liquid chromatography, often coupled with mass spectrometry for definitive identification. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of fusidic acid and its derivatives, offering the precision and efficiency needed for routine quality control and research. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, employing a non-polar stationary phase and a polar mobile phase. scielo.br The development of a stability-indicating RP-HPLC method allows for the simultaneous quantification of the parent drug and its impurities or metabolites. researchgate.net

Several HPLC methods have been developed for fusidic acid, which can be adapted for its acyl glucuronide metabolite. These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, selectivity, and robustness. scielo.brbiomedpharmajournal.org The selectivity of an HPLC method is crucial to distinguish the metabolite from the parent drug and other related substances, which can be verified using a diode array detector (DAD) to check for peak purity. scielo.br

Below is a table summarizing typical parameters used in HPLC methods for the analysis of fusidic acid and its related compounds, which are applicable for the analysis of its acyl glucuronide.

ParameterExample SpecificationPurpose
Column C18 (e.g., Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm) scielo.brbiomedpharmajournal.orgThe C18 stationary phase provides effective separation for compounds of varying polarities like fusidic acid and its metabolites. scielo.br
Mobile Phase Acetonitrile and water (e.g., 72:28, v/v) with pH adjustment (e.g., pH 3.5 with acetic acid) scielo.br or a gradient elution with methanol, acetonitrile, and formic acid. researchgate.netThe combination of organic solvents and an aqueous buffer allows for the effective elution and separation of the analytes. scielo.br
Flow Rate 1.0 mL/min scielo.brControls the speed of the mobile phase, affecting retention time and resolution.
Detection UV at 210 nm or 235 nm scielo.brbepls.comFusidic acid and its derivatives contain chromophores that absorb UV light, allowing for their detection and quantification.
Temperature 25°C (Room Temperature) or 40°C scielo.brresearchgate.netColumn temperature is controlled to ensure reproducible retention times.
Injection Volume 20 µL scielo.brbiomedpharmajournal.orgThe volume of the sample introduced into the HPLC system.

This table is generated based on data from multiple sources. researchgate.netscielo.brresearchgate.netbiomedpharmajournal.orgbepls.com

For unambiguous identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS). nih.gov LC-MS is a powerful tool for identifying fusidic acid's related substances, including metabolites like the acyl glucuronide. researchgate.net This hyphenated technique combines the separation capabilities of LC with the mass analysis capabilities of MS, providing molecular weight and fragmentation data. nih.gov

The analysis of steroid glucuronides, a class to which fusidic acid acyl β-D-glucuronide belongs, can be performed using tandem mass spectrometry (LC-MS/MS). nih.gov Specific scan modes are employed to selectively detect glucuronidated compounds. Neutral loss (NL) scanning is particularly effective, as glucuronides typically lose the glucuronic acid moiety (176 Da) under collision-induced dissociation. nih.gov This allows for the open detection of glucuronoconjugated steroids in complex samples. nih.gov Precursor ion (PI) scanning is another targeted approach. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, further confirming the elemental composition of the metabolite. researchgate.net

TechniqueDescriptionApplication to Fusidic Acid Acyl β-D-Glucuronide
LC-MS/MS A technique that couples liquid chromatography with two stages of mass analysis. It is used for the selective detection and structural analysis of metabolites. youtube.comProvides high sensitivity and selectivity for detecting the metabolite in biological fluids. Allows for fragmentation studies to confirm the structure.
Neutral Loss (NL) Scan An MS/MS scan mode that detects all parent ions that lose a specific neutral fragment (e.g., 176 Da for a glucuronide). nih.govHighly effective for selectively identifying potential glucuronide conjugates of fusidic acid in a complex mixture, as they will all exhibit this characteristic loss. nih.gov
Precursor Ion (PI) Scan An MS/MS scan mode that detects all parent ions that produce a specific product ion upon fragmentation. nih.govCan be used to screen for compounds that generate fragment ions characteristic of the glucuronic acid moiety. nih.gov
High-Resolution MS Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an ion. researchgate.netUsed to confirm the molecular formula of fusidic acid acyl β-D-glucuronide (C₃₇H₅₆O₁₂). scbt.comresearchgate.net

This table is generated based on data from multiple sources. scbt.comresearchgate.netnih.govyoutube.com

Application as a Reference Standard in Analytical Method Development

Fusidic acid acyl β-D-glucuronide is available as a certified reference material. lgcstandards.commedchemexpress.com The availability of a purified analytical standard is essential for the development and validation of quantitative analytical methods. medchemexpress.com This reference standard serves several critical functions:

Identification: It provides a definitive retention time and mass spectrum to confirm the identity of the metabolite in test samples.

Quantification: It is used to prepare calibration curves to accurately quantify the concentration of the metabolite in biological matrices.

Method Validation: It is used as a benchmark to assess the accuracy, precision, and linearity of the analytical method being developed. scielo.brbiomedpharmajournal.org

Quality Control: It is included in routine analyses as a quality control sample to ensure the continued reliability of the analytical results. nih.gov

Without a certified reference standard, the quantification of fusidic acid acyl β-D-glucuronide would be semi-quantitative at best, relying on assumptions about response factors relative to the parent drug, fusidic acid. medchemexpress.comsigmaaldrich.com

Method Validation and Quality Control Applications

The primary analytical technique for the quantification of glucuronide metabolites, including acyl glucuronides, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This is due to its high selectivity and sensitivity, which are essential for distinguishing and quantifying metabolites in complex biological fluids.

General Principles of Method Validation

A typical validation of an LC-MS/MS method for a metabolite like Fusidic Acid Acyl beta-D-Glucuronide would involve the assessment of several key parameters to ensure its suitability for its intended purpose. These parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (fusidic acid), other metabolites, and endogenous matrix components.

Accuracy: The closeness of the determined value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage).

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement.

Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.

Hypothetical Data on Method Validation

In the absence of specific published data for this compound, the following tables illustrate the type of data that would be generated during a method validation study for this compound, based on typical acceptance criteria from regulatory guidelines.

Table 1: Hypothetical Linearity Data for this compound in Human Plasma

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%)
1.0 0.98 98.0
5.0 5.10 102.0
25.0 24.5 98.0
100.0 101.5 101.5
500.0 495.0 99.0
1000.0 1005.0 100.5

The calibration curve would be required to have a correlation coefficient (r²) ≥ 0.99.

Table 2: Hypothetical Intra- and Inter-Day Precision and Accuracy for this compound in Human Plasma

Quality Control Sample Nominal Concentration (ng/mL) Intra-Day Precision (CV%) Intra-Day Accuracy (%) Inter-Day Precision (CV%) Inter-Day Accuracy (%)
LLOQ 1.0 ≤ 20 80-120 ≤ 20 80-120
Low QC 3.0 ≤ 15 85-115 ≤ 15 85-115
Medium QC 150.0 ≤ 15 85-115 ≤ 15 85-115
High QC 750.0 ≤ 15 85-115 ≤ 15 85-115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Quality Control Applications

In a regulated bioanalytical laboratory, validated methods are crucial for quality control. During the analysis of study samples, QC samples prepared at low, medium, and high concentrations within the calibration range are included in each analytical run. The results of these QC samples must fall within pre-defined acceptance criteria (typically ±15% of the nominal value, and ±20% for the LLOQ) for the run to be considered valid and for the data from the unknown samples to be accepted. This ensures the ongoing performance and reliability of the analytical method.

While the specific research findings and detailed data tables for the method validation of this compound are not publicly available, the established principles of bioanalytical method validation provide a clear roadmap for how such a study would be conducted and the type of performance characteristics that would be evaluated. The application of these principles is fundamental to ensuring the quality and integrity of data in pharmacokinetic and metabolic studies involving this compound.

Biochemical and Biological Implications of Fusidic Acid Acyl Beta D Glucuronide

In Vitro Evaluation of Biological Activity of Metabolites

Fusidic acid exerts its antimicrobial effect by inhibiting bacterial protein synthesis through its interaction with elongation factor G (EF-G). wikipedia.org Its primary targets are staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). psu.edumdpi.com

A thorough review of the available scientific literature did not yield specific studies that have evaluated the in vitro antimicrobial potency of Fusidic Acid Acyl beta-D-Glucuronide against various bacterial strains. Therefore, a direct comparison of its Minimum Inhibitory Concentrations (MICs) with those of the parent fusidic acid is not possible at this time. Generally, the addition of a bulky, hydrophilic group like glucuronic acid to a drug molecule can significantly alter its ability to penetrate bacterial cell walls and bind to its target, which often leads to a reduction or loss of antimicrobial activity. However, without specific experimental data for this compound, this remains a hypothesis.

Beyond its antimicrobial properties, fusidic acid itself has been shown to possess anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.net Studies have indicated that fusidic acid can suppress the production of pro-inflammatory cytokines. frontiersin.org

Similar to the lack of data on its antimicrobial potency, there is no specific information available from the searched literature regarding the in vitro anti-inflammatory activity of this compound. It is plausible that the significant structural modification introduced by glucuronidation could modulate or diminish the anti-inflammatory properties observed with the parent compound. However, dedicated studies are required to confirm this.

Structure-Activity Relationship Studies of Glucuronidated Fusidic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. For fusidic acid, SAR studies have revealed that modifications at various positions on its steroid-like scaffold can significantly impact its biological activity. frontiersin.orgmdpi.com For instance, the integrity of the C-21 carboxylic acid is considered crucial for its antibacterial action. mdpi.com

Currently, there are no specific SAR studies available in the reviewed literature that focus on glucuronidated derivatives of fusidic acid. The attachment of a glucuronide moiety at the acyl position represents a substantial chemical alteration. This modification drastically increases the hydrophilicity of the molecule, which would be expected to have a profound impact on its pharmacokinetic and pharmacodynamic properties. The general principles of drug metabolism suggest that such a modification is primarily aimed at facilitating excretion rather than enhancing biological activity.

Role in the Overall Metabolic Fate and Elimination of Fusidic Acid in Preclinical Systems

The metabolism of fusidic acid is a key determinant of its systemic exposure and elimination. It is primarily metabolized in the liver and excreted through the bile. drugsporphyria.netnih.gov Renal excretion of the parent drug is minimal. psu.edu

Glucuronidation is a significant phase II metabolic pathway for fusidic acid. drugbank.com Studies have identified that UDP-glucuronosyltransferase 1A1 (UGT1A1) is one of the enzymes involved in the metabolism of fusidic acid. nih.gov The formation of this compound is a result of the conjugation of glucuronic acid to the carboxylic acid group of fusidic acid. This process increases the water solubility of the compound, which is a critical step for its subsequent biliary excretion.

In preclinical animal models, such as rats, the biliary excretion of fusidic acid and its metabolites is the primary route of elimination. nih.govnih.gov While specific quantitative data on the proportion of this compound among the total excreted metabolites in preclinical systems is not detailed in the available literature, its formation is an integral part of the detoxification and clearance process of the parent drug.

Table 1: Key Metabolic Enzymes and Pathways for Fusidic Acid

Enzyme FamilySpecific EnzymeRole in Fusidic Acid Metabolism
Cytochrome P450CYP3A4/5Major pathway for Phase I metabolism
UDP-glucuronosyltransferaseUGT1A1Involved in Phase II metabolism (glucuronidation)

Data sourced from a study on fusidic acid's inhibition of hepatic transporters and metabolic enzymes. nih.gov

Table 2: Primary Route of Elimination for Fusidic Acid and its Metabolites in Preclinical Models

Animal ModelPrimary Route of EliminationKey Metabolites
RatBiliary ExcretionOxidative metabolites, Glucuronide conjugates

Information based on general pharmacokinetic studies of fusidic acid. drugsporphyria.netnih.govnih.gov

Future Research Directions and Advanced Methodological Development

Development of Novel Analytical Techniques for Comprehensive Glucuronide Characterization

The characterization of acyl glucuronides presents significant analytical challenges due to their inherent instability, which leads to intramolecular rearrangement (acyl migration) and hydrolysis. Traditional methods often struggle to separate and unequivocally identify the various isomeric forms that can exist. nih.govnih.gov Consequently, there is a strong impetus to develop more advanced and robust analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the direct quantification of glucuronides in biological matrices. researchgate.netjst.go.jp Its high selectivity and sensitivity allow for the measurement of the intact conjugate without the need for enzymatic or chemical hydrolysis, which was a limitation of older methods. researchgate.net This direct approach provides better accuracy and precision and allows for the differentiation of glucuronide isomers. researchgate.net

A significant innovation in this area is the coupling of ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS). nih.gov This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. IMS-MS has proven effective in distinguishing between isomeric glucuronides, a task that is often impossible with LC-MS/MS alone. nih.gov Researchers have established linear correlations between the calculated collision cross-sections (CCS) of glucuronide conjugates and their drift times in the IMS cell, allowing for accurate structural assignments. nih.gov

Another novel approach utilizes Nuclear Magnetic Resonance (NMR) spectroscopy in unique ways. For instance, 19F NMR has been employed with a specially designed substrate, 4-fluorophenyl β-D-glucuronide, to detect β-glucuronidase activity in complex environmental samples. rsc.org The distinct chemical shift between the intact glucuronide and the hydrolyzed fluorophenol provides a clear, background-free signal, overcoming issues of opacity or fluorescence in conventional assays. rsc.org While not directly applied to Fusidic Acid Acyl beta-D-Glucuronide, this principle demonstrates the potential of specialized NMR techniques for studying glucuronide kinetics and stability. Furthermore, advanced NMR methods are being used in conjunction with molecular modeling to gain a better understanding of acyl glucuronide transformations. acs.org

TechniquePrincipleApplication in Glucuronide CharacterizationKey Advantage
LC-MS/MSSeparates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. jst.go.jpDirect, quantitative analysis of intact glucuronides and their isomers in complex biological matrices. researchgate.netHigh sensitivity and selectivity, enabling direct measurement without hydrolysis. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separates ions based on their size, shape, and charge (drift time) in addition to their mass. nih.govUnequivocal identification of the site of conjugation in isomeric glucuronides. nih.govProvides an additional dimension of separation, resolving isomers that are indistinguishable by MS alone. nih.gov
19F NMR SpectroscopyDetects changes in the chemical environment of a fluorine nucleus, providing a clear signal with minimal background interference. rsc.orgUsed with fluorinated substrates to monitor enzyme activity (e.g., β-glucuronidase) and hydrolysis kinetics in challenging samples. rsc.orgBackground-free signals enable analysis in opaque or fluorescent media where other methods fail. rsc.org

Advanced Computational Modeling for Reactivity and Metabolism Prediction

To mitigate the risks associated with reactive metabolites early in drug development, significant research has focused on creating computational, or in silico, models to predict acyl glucuronide reactivity. nih.gov These models aim to rank new drug candidates for their potential to form unstable glucuronides without the need for lengthy and complex chemical synthesis of the metabolite itself. nih.gov

One successful approach involves establishing a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester derivative, which is much easier to synthesize. nih.gov This allows for a more rapid screening of compounds. nih.gov This method can be taken a step further into a completely in silico process by correlating the methyl ester hydrolysis half-life with predictable parameters like the 13C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.gov

Density Functional Theory (DFT) has also been employed to model the intramolecular transacylation reaction that is central to acyl glucuronide instability. rsc.orgrsc.org By calculating the activation energy for this reaction, researchers have found a close correlation with the experimentally observed degradation rate of the 1-β anomer. rsc.org These computational models can also reveal subtle differences in hydrogen bonding and geometry between different series of conjugates, helping to explain observed differences in reactivity. rsc.org Such predictive models are invaluable in the early stages of drug design, allowing chemists to guide molecular design toward less reactive structures with acceptable accuracy and low cost. nih.gov

Modeling ApproachKey PrinciplePredicted ParameterApplication in Drug Discovery
Methyl Ester Hydrolysis CorrelationThe hydrolysis rate of a simple methyl ester derivative correlates with the degradation rate of the more complex acyl glucuronide. nih.govAcyl glucuronide degradation half-life. nih.govRapidly ranks the reactivity of new chemical entities without synthesizing the actual glucuronide metabolite. nih.gov
PLS Model (NMR & Steric Descriptors)A Partial Least Squares (PLS) model correlates the predicted 13C NMR chemical shift and steric factors with the methyl ester hydrolysis rate. nih.govAcyl glucuronide reactivity (indirectly). nih.govA completely in silico prediction of reactivity applicable in the earliest stages of molecular design. nih.gov
Density Functional Theory (DFT)Calculates the activation energy for the intramolecular transacylation reaction. rsc.orgRate of degradation via acyl migration. rsc.orgProvides mechanistic insight into reactivity and explains structural differences affecting stability. rsc.org

Elucidation of Specific Transporter Proteins Involved in Glucuronide Disposition

The distribution and excretion of hydrophilic metabolites like this compound are critically dependent on membrane transporter proteins. frontiersin.org These proteins mediate the movement of conjugates into and out of cells in key organs like the liver and kidneys. frontiersin.org Future research is focused on identifying the specific transporters responsible for the disposition of fusidic acid and its glucuronide, as this can explain drug-drug interactions and individual variability in metabolism.

Key families of transporters involved in glucuronide disposition include the organic anion transporters (OATs and OATPs) for uptake into cells, and the multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) for efflux out of cells. frontiersin.org

Research into fusidic acid has shown that it inhibits several major dispositional pathways. nih.govnih.gov Specifically, fusidic acid is an inhibitor of the hepatic uptake transporter OATP1B1 and the efflux transporter BCRP. nih.govnih.gov Furthermore, studies have confirmed that while fusidic acid is primarily metabolized by Phase I cytochrome P450 enzymes (specifically CYP3A), it also undergoes Phase II metabolism, with UGT1A1 being a key enzyme responsible for its glucuronidation. nih.govnih.gov The inhibition of transporters like OATP1B1 and BCRP by the parent drug suggests that the disposition of its glucuronide metabolite could be complex and susceptible to drug-drug interactions. nih.gov Elucidating whether this compound itself is a substrate for these or other transporters (such as MRP2 or MRP3, which are known to transport many glucuronide conjugates) is a critical area for future investigation. frontiersin.org

Transporter/EnzymeFamilyFunctionRelevance to Fusidic Acid / Glucuronide
OATP1B1Uptake Transporter (SLCO)Mediates uptake of compounds from blood into liver hepatocytes. frontiersin.orgInhibited by fusidic acid, potentially affecting the disposition of co-administered drugs and its own metabolites. nih.govnih.gov
BCRP (ABCG2)Efflux Transporter (ABC)Pumps substrates out of cells into bile, urine, or the intestinal lumen. frontiersin.orgInhibited by fusidic acid. nih.govnih.gov A potential efflux route for the glucuronide metabolite.
MRP2/MRP3Efflux Transporter (ABC)Important transporters for the biliary and basolateral efflux of many glucuronide conjugates from hepatocytes. frontiersin.orgLikely candidates for the transport of this compound, representing an area for future study. frontiersin.org
UGT1A1Phase II EnzymeCatalyzes the conjugation of glucuronic acid to substrates.Identified as a primary enzyme for the formation of fusidic acid glucuronides. nih.govnih.gov

Investigation of Microbial Biotransformation of Fusidic Acid and its Glucuronides

The biotransformation of drugs is not limited to human enzymes; microorganisms, particularly those in the gut microbiome, can play a significant role. Fungi are also known producers of fusidane-type antibiotics and can be used as models for drug metabolism. nih.govnih.gov Research in this area seeks to understand how microbes might alter fusidic acid and its metabolites.

Studies using various microbial strains are often employed as a mimic of Phase I mammalian metabolism. nih.gov For example, the fungus Cunninghamella echinulata has been shown to transform fusidic acid into several new oxidized metabolites, demonstrating its capacity to alter the drug's structure. nih.gov While mammalian metabolism is known to produce Fusidic Acid 21-O-glucuronide, microbial transformation studies on fusidic acid have primarily reported other pathways like oxidation and deacetylation. nih.gov

The potential for microbial enzymes, such as β-glucuronidases, to cleave the glucuronide conjugate back to the parent fusidic acid is an important area of investigation. This deconjugation process can occur in the gut, leading to enterohepatic recirculation of the parent drug and altering its pharmacokinetic profile. Understanding the interplay between fusidic acid, its glucuronide metabolite, and microbial enzymes is crucial for a complete picture of the drug's fate in the body.

Strategies for Minimizing Acyl Glucuronide Reactivity through Structural Modification

A key goal in medicinal chemistry is to design drug molecules that minimize the formation of reactive metabolites. nih.gov When the formation of an acyl glucuronide is unavoidable, research efforts turn to strategies that can reduce the reactivity of the conjugate. This is a proactive approach to enhance the safety profile of new drug candidates. nih.gov

One primary strategy involves making chemical modifications to the parent drug's core structure to sterically hinder the intramolecular acyl migration that causes instability. By altering the groups near the carboxylic acid moiety, it may be possible to slow the rate of rearrangement to the more stable, but also potentially reactive, positional isomers.

Another approach is to modulate the physicochemical properties of the drug candidate to redirect its metabolism. nih.gov By making the molecule a more favorable substrate for other metabolic pathways, the extent of metabolism via acyl glucuronidation can be reduced. This could involve introducing sites for oxidation or other Phase II conjugations that compete with the UGT enzymes responsible for forming the acyl glucuronide. The application of bioisosteres—substituents or groups with similar physical or chemical properties to the carboxylic acid moiety that produce broadly similar biological properties—is another advanced strategy being explored to circumvent the formation of reactive acyl glucuronides altogether. nih.gov

Q & A

Q. What models are used to study enterohepatic recirculation of Fusidic Acid Acyl β-D-Glucuronide?

  • Methodology : Bile duct-cannulated rodents or in situ intestinal perfusion models track biliary excretion and reabsorption. LC-MS/MS quantifies parent drug and glucuronide in bile, plasma, and feces. Simulations using PBPK models incorporate parameters like bile flow rate and intestinal pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.